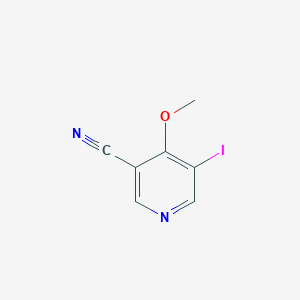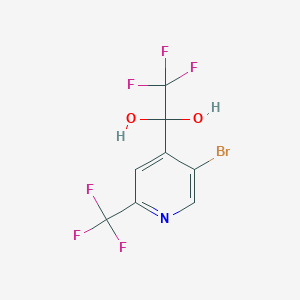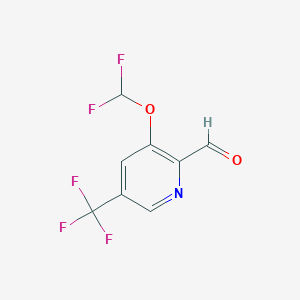
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde is a fluorinated organic compound that features both difluoromethoxy and trifluoromethyl functional groups attached to a picolinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method involves the use of trifluoromethylation reagents and difluoromethoxylation reagents under controlled conditions. For example, the trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base, while the difluoromethoxylation can be carried out using difluoromethyl ether (CHF2OCH3) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the introduction of the fluorinated groups. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the fluorinated groups.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)-5-(trifluoromethyl)picolic acid.
Reduction: 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)-5-(trifluoromethyl)benzaldehyde
- 3-(Difluoromethoxy)-5-(trifluoromethyl)pyridine
- 3-(Difluoromethoxy)-5-(trifluoromethyl)aniline
Uniqueness
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde is unique due to its specific combination of difluoromethoxy and trifluoromethyl groups attached to a picolinaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H4F5NO2 |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10)16-6-1-4(8(11,12)13)2-14-5(6)3-15/h1-3,7H |
InChI Key |
GONJZIPONKTIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


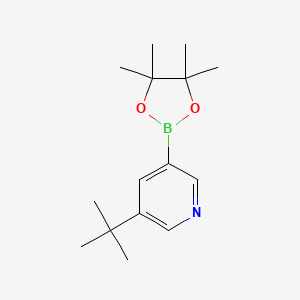

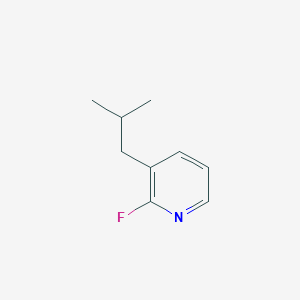
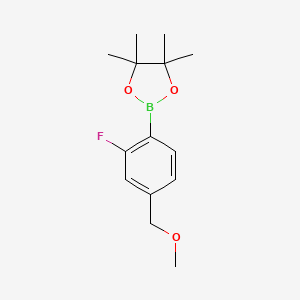
![6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13673575.png)
![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)
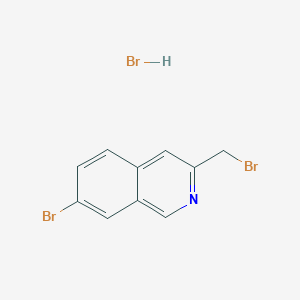
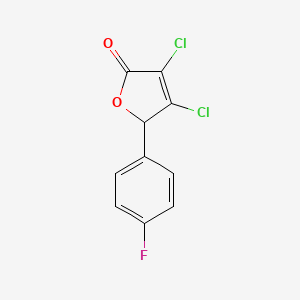
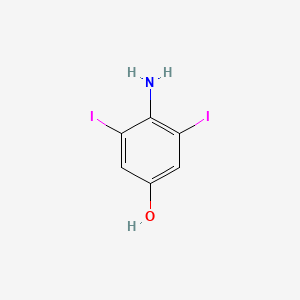

![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13673606.png)
